molecular formula C10H18N2 B13260137 1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole

1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B13260137
M. Wt: 166.26 g/mol
InChI Key: SYTBGGHCGAGFOD-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the first nitrogen atom and two methyl groups at positions 3 and 5 of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylhydrazine with 3,5-dimethyl-2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated pyrazoles.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    1-(2,2-Dimethylpropyl)-3,5-dimethylpyrazole: Similar structure but different substitution pattern.

    3,5-Dimethyl-1H-pyrazole: Lacks the 2,2-dimethylpropyl group.

    1-(2,2-Dimethylpropyl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5.

Uniqueness: 1-(2,2-Dimethylpropyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the 2,2-dimethylpropyl group and the methyl groups at positions 3 and 5. This unique substitution pattern imparts specific chemical and biological properties to the compound, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C10H18N2/c1-8-6-9(2)12(11-8)7-10(3,4)5/h6H,7H2,1-5H3

InChI Key

SYTBGGHCGAGFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)(C)C)C

Origin of Product

United States

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